4-(2-Tert-butylphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(2-Tert-butylphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-butylphenyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize palladium-catalyzed reactions, such as the Suzuki coupling reaction, to introduce the tert-butylphenyl group onto the pyrrolidine ring .
Chemical Reactions Analysis
Types of Reactions
4-(2-Tert-butylphenyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Tert-butylphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4-(2-tert-butylphenyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity and function . The tert-butylphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the tert-butylphenyl group, resulting in different chemical and biological properties.
2-(4-tert-butylphenyl)pyrrolidine: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness
4-(2-Tert-butylphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the tert-butylphenyl group and the carboxylic acid group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C15H21NO2 |
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Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-(2-tert-butylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)13-7-5-4-6-10(13)11-8-16-9-12(11)14(17)18/h4-7,11-12,16H,8-9H2,1-3H3,(H,17,18) |
InChI Key |
OWZWOCHGCLWKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2CNCC2C(=O)O |
Origin of Product |
United States |
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